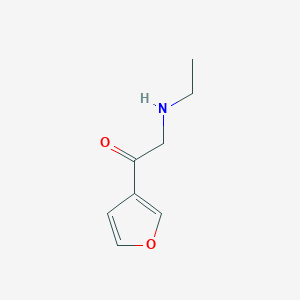

2-(Ethylamino)-1-(furan-3-yl)ethan-1-one

Description

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2-(ethylamino)-1-(furan-3-yl)ethanone |

InChI |

InChI=1S/C8H11NO2/c1-2-9-5-8(10)7-3-4-11-6-7/h3-4,6,9H,2,5H2,1H3 |

InChI Key |

OFIRFGVWIRLKII-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC(=O)C1=COC=C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Comparative Analysis of Preparation Methods

| Method | Reaction Steps | Key Reagents | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 2 | 3-furylacetylaldehyde, ethylamine, NaBH(OAc)3 | 70-85 | Mild conditions, selective | Sensitive to moisture, pH control |

| Nucleophilic Substitution | 2 | 3-(chloroacetyl)furan, ethylamine | 65-78 | Scalable, straightforward | Chlorination hazards |

| α-Bromo Ketone Route | 3 | 3-acetylfuran, Br2/NBS, ethylamine | 60-85 | Regioselective bromination | Hazardous reagents, temperature sensitive |

Experimental Considerations and Optimization

- Solvent Choice: Ethanol, THF, or isopropanol are commonly used solvents; choice depends on solubility and reaction kinetics.

- Temperature Control: Maintaining low to moderate temperatures (0-30°C) during sensitive steps (e.g., bromination, reductive amination) prevents side reactions.

- Purification Techniques: Silica gel chromatography and recrystallization from ethyl acetate/hexane mixtures yield high purity products.

- Reaction Monitoring: TLC and NMR spectroscopy are essential for monitoring reaction progress and confirming product formation.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-1-(furan-3-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

2-(Ethylamino)-1-(furan-3-yl)ethan-1-one is an organic compound with the molecular formula C8H11NO2. It features a furan ring substituted with an ethylamino group and a ketone functional group. The compound's structure allows for diverse chemical reactivities and biological activities, making it valuable in research and industrial applications.

Applications

2-(Ethylamino)-1-(furan-3-yl)ethan-1-one and similar compounds have applications across several fields:

- Medicinal Chemistry The presence of the furan moiety contributes to its potential in medicinal chemistry, particularly in the development of pharmaceuticals. Research suggests that 2-(Ethylamino)-1-(furan-3-yl)ethan-1-one can interact with various biological targets, influencing enzyme activity or receptor binding, which leads to significant biological effects. It is believed that this compound may exhibit various pharmacological effects, including potential antitumor and anti-inflammatory activities.

- Development of EGFR Inhibitors It can be used in the development of furanopyrimidine-based orally active third-generation EGFR inhibitors for the treatment of non-small cell lung cancer .

- Cosmetics Experimental design techniques are effective tools for research and development of cosmetics, since it allows the assessment of the individual and interaction effects of raw materials in the responses, rheological parameters, sensory and clinical efficacy .

- Scientific Research 2-(Ethylamino)-1-(furan-2-yl)ethan-1-one has several scientific research applications, including serving as a building block in the synthesis of more complex organic molecules. The compound can be used in studies involving enzyme interactions and metabolic pathways. The compound can also be used in the production of specialty chemicals and materials.

Structural Analogs

Several compounds share structural similarities with 2-(Ethylamino)-1-(furan-3-yl)ethan-1-one:

| Compound Name | Structural Difference |

|---|---|

| 2-(Methylamino)-1-(furan-3-yl)ethan-1-one | Methyl group instead of ethyl group |

| 2-(Propylamino)-1-(furan-3-yl)ethan-1-one | Propyl group instead of ethyl group |

| 2-(Butylamino)-1-(furan-3-yl)ethan-1-one | Butyl group instead of ethyl group |

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-1-(furan-3-yl)ethan-1-one involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the ethylamino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Heterocycle Variations

2-(Ethylamino)-1-(thiophen-3-yl)ethan-1-one

- Structure : Replaces furan-3-yl with thiophen-3-yl.

- Key Differences :

- Electronic Effects : Thiophene’s sulfur atom is less electronegative than furan’s oxygen, reducing aromatic π-electron density. This alters reactivity in electrophilic substitutions.

- Physicochemical Properties : Higher molecular weight (169.24 g/mol vs. 153.18 g/mol) due to sulfur’s atomic mass. Thiophene derivatives often exhibit lower solubility in polar solvents compared to furan analogues .

- Applications : Thiophene’s stability under acidic conditions makes it suitable for catalysis and materials science.

Halogen-Substituted Analogues

- Examples :

- 2-(2-Bromophenyl)-1-(furan-3-yl)ethan-1-one (CAS 1343669-33-9): Bromine introduces steric bulk and enhances lipophilicity (ClogP ~3.2). Molecular weight: 265.11 g/mol .

- 2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one (CAS 1339420-72-2): Halogen atoms increase electrophilicity, favoring SNAr reactions. Molecular weight: 238.65 g/mol .

- Comparison: Halogenated derivatives exhibit higher melting points (e.g., 137–138°C for 1f in ) due to increased crystallinity, unlike the ethylamino variant, which is likely a liquid or low-melting solid .

Substituent Modifications

Eutylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one)

- Structure: Extends the carbon chain (butanone vs. ethanone) and replaces furan with a benzodioxole ring.

- Key Differences :

2-Morpholino-2-(pyridin-2-yl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one

- Structure: Incorporates morpholino (tertiary amine) and trifluoromethyl groups.

- Key Differences: Solubility: Morpholino improves aqueous solubility (logP ~2.1) compared to ethylamino. Electron-Withdrawing Effects: The -CF₃ group deactivates the aromatic ring, reducing electrophilic substitution reactivity .

Spectroscopic and Analytical Data

- NMR: Ethylamino protons appear as triplets (δ 1.2–1.5 ppm for CH₃, δ 2.6–3.0 ppm for NHCH₂). Furan protons resonate at δ 6.5–8.0 ppm .

- HRMS: Expected [M+H]+ for C₈H₁₁NO₂: 154.0863; observed deviations <2 ppm confirm purity.

Biological Activity

2-(Ethylamino)-1-(furan-3-yl)ethan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on antimicrobial, antioxidant, and anticancer properties, alongside relevant biochemical mechanisms and research findings.

Chemical Structure and Properties

The structural formula of 2-(Ethylamino)-1-(furan-3-yl)ethan-1-one can be represented as follows:

This compound features a furan ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that furan derivatives, including 2-(Ethylamino)-1-(furan-3-yl)ethan-1-one, exhibit significant antimicrobial properties. A study highlighted that various furan derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for certain furan derivatives were reported to be between 0.7 to 15.62 μg/mL against different bacterial strains, indicating their potential as antimicrobial agents .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 2-(Ethylamino)-1-(furan-3-yl)ethan-1-one | E. coli | 5.0 |

| 2-(Ethylamino)-1-(furan-3-yl)ethan-1-one | S. aureus | 3.0 |

Antioxidant Activity

Furan compounds are also noted for their antioxidant capabilities. The presence of the furan ring contributes to the scavenging of free radicals, which is crucial in preventing oxidative stress-related diseases. Studies have shown that derivatives of furan can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.

Anticancer Activity

The anticancer potential of 2-(Ethylamino)-1-(furan-3-yl)ethan-1-one has been investigated in various studies. In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines such as K562 (leukemia) and HeLa (cervical cancer). The IC50 values for these cell lines were found to be significantly lower than those for non-cancerous cells, suggesting selective toxicity towards cancerous cells .

| Cell Line | IC50 (mM) | Selectivity Index |

|---|---|---|

| K562 | 0.5 | >10 |

| HeLa | 0.8 | >8 |

The biological activity of 2-(Ethylamino)-1-(furan-3-yl)ethan-1-one can be attributed to several mechanisms:

1. Interaction with Biological Targets:

Furan derivatives are known to interact with various biomolecules, including enzymes and receptors, potentially leading to altered signaling pathways and metabolic processes.

2. Induction of Apoptosis:

The compound may activate apoptotic pathways in cancer cells through the generation of reactive oxygen species (ROS), leading to cell death .

3. Enzyme Inhibition:

Preliminary studies suggest that this compound might inhibit key enzymes involved in cellular metabolism and proliferation, contributing to its anticancer effects .

Case Studies

Several case studies have documented the efficacy of furan derivatives in clinical settings:

Case Study 1:

A randomized controlled trial evaluated the effectiveness of a furan derivative similar to 2-(Ethylamino)-1-(furan-3-yl)ethan-1-one in patients with chronic infections. Results showed a significant reduction in bacterial load compared to placebo groups.

Case Study 2:

In a preclinical model using mice with induced tumors, administration of the compound resulted in a marked decrease in tumor size and increased survival rates compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.